molecular formula C36H47N7O10S2 B1435299 Cholecystokinin Octapeptide (1-6) (desulfated) CAS No. 198483-36-2

Cholecystokinin Octapeptide (1-6) (desulfated)

Cat. No.: B1435299
CAS No.: 198483-36-2
M. Wt: 801.9 g/mol
InChI Key: JELHPECOPKUHAI-CISYKLKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cholecystokinin Octapeptide (1-6) (desulfated) is a synthetic peptide derived from cholecystokinin, a hormone found in the gastrointestinal system. This compound is a desulfated version of the octapeptide fragment of cholecystokinin, which plays a crucial role in stimulating the digestion of fats and proteins. It is primarily used in scientific research to study various physiological and biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cholecystokinin Octapeptide (1-6) (desulfated) involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of Cholecystokinin Octapeptide (1-6) (desulfated) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cholecystokinin Octapeptide (1-6) (desulfated) can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the methionine residues, leading to the formation of methionine sulfoxide.

    Reduction: Reduction reactions can reverse oxidation, restoring methionine residues to their original state.

    Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Amino acid derivatives and coupling reagents like HATU or DIC are used in SPPS.

Major Products Formed

    Oxidation: Methionine sulfoxide derivatives.

    Reduction: Restored methionine residues.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Cholecystokinin Octapeptide (1-6) (desulfated) has a wide range of applications in scientific research:

    Chemistry: Used to study peptide synthesis, structure, and function.

    Biology: Investigates the role of cholecystokinin in gastrointestinal physiology and neurobiology.

    Medicine: Explores potential therapeutic applications, including appetite regulation and pain management.

    Industry: Utilized in the development of diagnostic assays and pharmaceutical research.

Mechanism of Action

Cholecystokinin Octapeptide (1-6) (desulfated) exerts its effects by binding to cholecystokinin receptors (CCK receptors) in the gastrointestinal tract and central nervous system. This binding triggers a cascade of intracellular signaling pathways, including the activation of G-proteins and subsequent modulation of adenylate cyclase and phospholipase C. These pathways lead to various physiological responses, such as the stimulation of digestive enzyme secretion and modulation of appetite.

Comparison with Similar Compounds

Similar Compounds

    Cholecystokinin Octapeptide (sulfated): The sulfated version of the octapeptide has a sulfate group attached to the tyrosine residue, which can alter its biological activity.

    Cholecystokinin-33: A longer peptide form of cholecystokinin with 33 amino acids, found in the gastrointestinal system.

    Cholecystokinin-58: Another longer form with 58 amino acids, also involved in digestive processes.

Uniqueness

Cholecystokinin Octapeptide (1-6) (desulfated) is unique due to its desulfated nature, which can influence its binding affinity and activity at CCK receptors. This makes it a valuable tool for studying the specific roles of sulfation in cholecystokinin’s biological functions.

Properties

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H47N7O10S2/c1-54-13-11-26(41-34(50)28(15-20-7-9-22(44)10-8-20)43-32(48)24(37)17-31(46)47)33(49)39-19-30(45)40-29(35(51)42-27(36(52)53)12-14-55-2)16-21-18-38-25-6-4-3-5-23(21)25/h3-10,18,24,26-29,38,44H,11-17,19,37H2,1-2H3,(H,39,49)(H,40,45)(H,41,50)(H,42,51)(H,43,48)(H,46,47)(H,52,53)/t24-,26-,27-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELHPECOPKUHAI-CISYKLKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H47N7O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

801.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cholecystokinin Octapeptide (1-6) (desulfated)
Reactant of Route 2
Cholecystokinin Octapeptide (1-6) (desulfated)
Reactant of Route 3
Cholecystokinin Octapeptide (1-6) (desulfated)
Reactant of Route 4
Cholecystokinin Octapeptide (1-6) (desulfated)
Reactant of Route 5
Cholecystokinin Octapeptide (1-6) (desulfated)
Reactant of Route 6
Cholecystokinin Octapeptide (1-6) (desulfated)

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